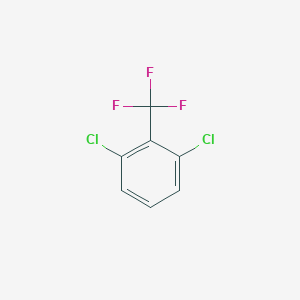
1,3-ジクロロ-2-(トリフルオロメチル)ベンゼン
概要
説明
ナルトリベンは、デルタオピオイド受容体の強力で選択的なアンタゴニストであり、科学研究で広く使用されています。 ナルトリベンは、より一般的に使用されているデルタアンタゴニストであるナルトリンドールと同様の効果がありますが、デルタ1およびデルタ2サブタイプに対する結合親和性が異なるため、デルタ受容体に作用する薬物のサブタイプ選択性を区別するのに役立ちます 。 さらに、ナルトリベンは高用量でカッパオピオイドアゴニストとして作用します .
科学的研究の応用
Naltriben is primarily used in scientific research due to its selective antagonism of the delta opioid receptor. It is valuable in studies aiming to understand the subtype selectivity of drugs acting at delta receptors . Additionally, Naltriben has been used in research related to neuronal cell death, particularly in the context of hypoxic-ischemic brain injury . It has also been shown to enhance migration and invasion of glioblastoma cells by activating the TRPM7 channel .
準備方法
ナルトリベンは、フィッシャーインドール合成法を使用して合成できます。これは、弱酸性で純粋に水性の条件の使用を伴います。 ナルトレキソンとO-フェニルヒドロキシルアミンの塩酸塩からナルトリベンを調製するには、より強い条件、具体的には6.0 N塩酸が必要です 。 この方法は効率的で環境に優しく、グラムスケール合成に適しています .
化学反応の分析
ナルトリベンは、次のようなさまざまな化学反応を起こします。
酸化: ナルトリベンは特定の条件下で酸化される可能性がありますが、詳細な反応条件と生成物は広く文書化されていません。
還元: 他の類似の構造を持つ化合物と同様に、ナルトリベンは還元反応を起こす可能性があります。
置換: ナルトリベンは、特にフェノール基と第三級アルコール基を含む置換反応に関与できます。
これらの反応で使用される一般的な試薬と条件には、合成のための塩酸などの強酸と、目的の反応に応じてさまざまな酸化剤または還元剤が含まれます。
科学研究への応用
ナルトリベンは、デルタオピオイド受容体の選択的アンタゴニストであるため、主に科学研究で使用されています。 ナルトリベンは、デルタ受容体に作用する薬物のサブタイプ選択性を理解することを目的とした研究において貴重なツールです 。 さらに、ナルトリベンは、神経細胞死、特に低酸素虚血性脳損傷の文脈における研究で使用されてきました 。 ナルトリベンは、TRPM7チャネルを活性化することで、グリオブラストーマ細胞の遊走と浸潤を促進することも示されています .
作用機序
ナルトリベンは、デルタオピオイド受容体に選択的に結合し、その活性を阻害することで効果を発揮します。 この結合親和性は、デルタ1とデルタ2のサブタイプ間で異なり、研究者はこれらのサブタイプを区別することができます 。 さらに、ナルトリベンはTRPM7チャネルを活性化し、これはMg2+恒常性、運動性、増殖などのさまざまな細胞プロセスに関与しています 。 この活性化は、低PIP2条件下でも、細胞内Mg2+を事前に枯渇させることなく起こります .
類似の化合物との比較
ナルトリベンは、ナルトリンドールなどの他のデルタオピオイド受容体アンタゴニストに似ています。 ナルトリベンは、デルタ1とデルタ2のサブタイプに対する結合親和性が異なり、サブタイプ選択性を区別する上で独特です 。 他の類似の化合物には、ナルフラフィンとナルメフェンがあり、これらもオピオイド受容体に作用しますが、選択性と効果が異なります .
類似化合物との比較
Naltriben is similar to other delta opioid receptor antagonists such as naltrindole. it differs in its binding affinity for the delta 1 and delta 2 subtypes, making it unique for distinguishing subtype selectivity . Other similar compounds include nalfurafine and nalmefene, which also act on opioid receptors but with different selectivity and effects .
生物活性
1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H3Cl2F3
- Molecular Weight : 215.00 g/mol
- Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.
The biological activity of 1,3-Dichloro-2-(trifluoromethyl)benzene can be attributed to its unique structural features:
- Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.
- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .
Antimicrobial Properties
Research indicates that 1,3-Dichloro-2-(trifluoromethyl)benzene exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
Case Studies
- Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including 1,3-Dichloro-2-(trifluoromethyl)benzene. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.
- Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of chlorine | Moderate antimicrobial activity |
| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Nitro group enhances reactivity | Potential enzyme inhibitor |
| 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | Two trifluoromethyl groups increase lipophilicity | Higher potency in enzyme inhibition |
特性
IUPAC Name |
1,3-dichloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYCGMWKMMQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275295 | |
| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104359-35-5 | |
| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















